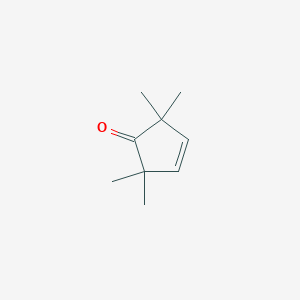

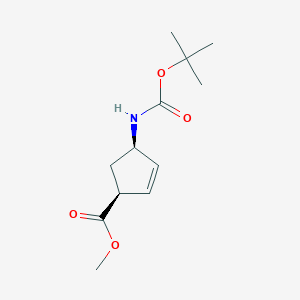

(1S,4R)-甲基 4-((叔丁氧羰基)氨基)环戊-2-烯羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

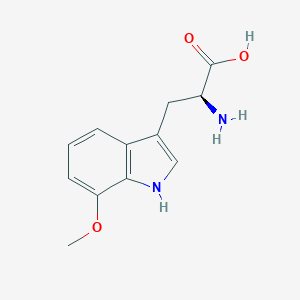

The compound "(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate" is a chiral molecule that is of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and as an intermediate in various chemical syntheses. The papers provided discuss the synthesis and properties of similar cyclopentane derivatives, which are structurally related to the compound .

Synthesis Analysis

The synthesis of related cyclopentane derivatives often involves strategies such as parallel kinetic resolution and intramolecular cyclization. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates was achieved through the kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate . Similarly, the total synthesis of enantiopure methyl cyclopentanecarboxylates was carried out using a novel strategy involving the transformation of nitrohexofuranoses into cyclopentylamines, which includes a key intramolecular cyclization step leading to 2-oxabicyclo[2.2.1]heptane derivatives . These methods highlight the importance of controlling stereochemistry in the synthesis of chiral cyclopentane derivatives.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by the presence of multiple chiral centers, which are crucial for their biological activity and chemical reactivity. The papers describe the synthesis of enantiopure compounds, indicating that the stereochemistry of each chiral center is well-defined and critical for the desired properties of the molecules . The molecular mechanism-based calculations used to rationalize differences in reactivity during the key cyclization step also underscore the significance of the three-dimensional arrangement of atoms within these molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cyclopentane derivatives are complex and require precise control over reaction conditions and stereochemistry. For example, the iodolactamization step described in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate is a key reaction that yields a highly functionalized lactam intermediate . This reaction, along with others mentioned in the papers, demonstrates the intricate nature of the synthetic routes employed to obtain these compounds and the necessity for detailed mechanistic understanding to achieve high efficiency and selectivity.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate," they do provide insights into the properties of structurally related compounds. The enantiopure nature of these compounds suggests that they would exhibit specific optical activities, which is an important physical property in chiral molecules. Additionally, the presence of functional groups such as the tert-butoxycarbonyl amino group and carboxylate ester would influence the compound's solubility, reactivity, and potential interactions with biological targets .

科学研究应用

对映选择性合成

该化合物已应用于对映选择性合成工艺中。例如,它通过与乙烯基三氟甲磺酸酯的钯催化酰胺偶联,然后形成恶唑,以高光学纯度合成。该方法提供了一种在不发生外消旋的情况下获得大环唑肽中的恶唑亚基位置异构体的方法,展示了其在精确合成化学应用中的实用性(Magata 等人,2017)。

发散合成

该化合物也是发散合成中的一个起点,其中与烯胺的反应可以根据溶剂选择和温度产生不同的产物。这种多功能性允许合成各种环状和非环状结构,证明了该化合物在促进多种化学合成中的作用(Rossi 等人,2007)。

脯氨酸衍生物的前体

它用作反式-4-甲基脯氨酸合成的前体。在各种条件下氢化该化合物突出了其在生产有价值的氨基酸衍生物中的重要性,这些衍生物在肽合成和药物研究中具有广泛的应用(Nevalainen 和 Koskinen,2001)。

基团迁移研究

使用该化合物对叔丁氧羰基 (Boc) 基团迁移的研究提供了对反应机理的见解。这些研究有助于理解化学反应性和合成策略优化,特别是在修饰生物活性分子时(Xue 和 Silverman,2010)。

定向氢化

该化合物已用于定向氢化方法中,以实现环戊烷羧酸甲酯的高度选择性合成。该应用强调了其在开发立体选择性合成策略中的作用,这对于创建具有特定所需性质的化合物至关重要(Smith 等人,2001)。

属性

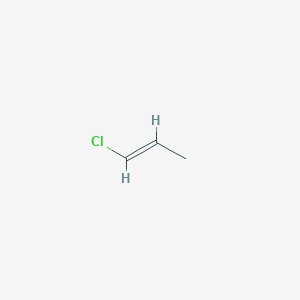

IUPAC Name |

methyl (1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3,(H,13,15)/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLDTKMTZPXEAZ-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

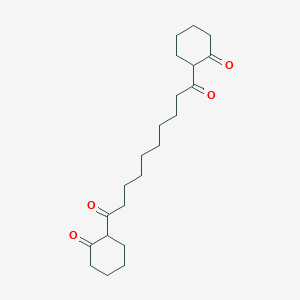

![1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile](/img/structure/B106553.png)